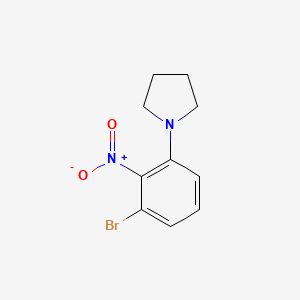

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene

Description

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is a nitroaromatic compound with a molecular formula C₁₀H₁₁BrN₂O₂. It features a benzene ring substituted with three functional groups:

- Nitro (-NO₂) at position 1 (ortho to bromine).

- Bromine (Br) at position 6 (para to pyrrolidine).

- Pyrrolidin-1-yl (a five-membered cyclic amine) at position 2.

The bromine substituent increases molecular weight and steric bulk, while the nitro group confers strong electron-withdrawing effects, influencing reactivity and stability. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis or materials science due to its multifunctional structure .

Properties

IUPAC Name |

1-(3-bromo-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-4-3-5-9(10(8)13(14)15)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXNIDUVATBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene typically involves the bromination of 2-nitroaniline followed by the introduction of the pyrrolidine group. One common method includes the following steps:

Bromination: 2-nitroaniline is treated with bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-nitroaniline.

Pyrrolidinylation: The 6-bromo-2-nitroaniline is then reacted with pyrrolidine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

Substitution: Products vary depending on the nucleophile used. For example, using sodium methoxide can yield methoxy derivatives.

Reduction: Reduction of the nitro group yields 6-Bromo-2-(pyrrolidin-1-yl)aniline.

Scientific Research Applications

Organic Synthesis

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions where the bromine atom can be replaced by different nucleophiles, leading to a range of derivatives useful in further chemical research.

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains, suggesting a mechanism involving the bioreduction of the nitro group to form reactive intermediates that may disrupt cellular processes.

- Anticancer Activity: Preliminary investigations have shown that it may inhibit cancer cell proliferation through interactions with specific molecular targets, possibly due to the combined effects of the nitro and pyrrolidine groups enhancing binding affinity.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug discovery. Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases, particularly those involving protein kinases which play crucial roles in cell signaling and cancer progression.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that derivatives of this compound displayed significant inhibition zones compared to control groups, suggesting its potential as a scaffold for developing new antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted on cancer cell lines demonstrated that this compound inhibited cell proliferation through induction of apoptosis. The study highlighted the importance of the nitro group in mediating these effects, emphasizing further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and pyrrolidine groups contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 6-bromo-2-(pyrrolidin-1-yl)nitrobenzene with analogous nitroaromatic compounds:

Key Observations:

- Electron Effects: The pyrrolidine group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing methoxy (-OCH₃) group in 6-bromo-2,4-dimethoxy-3-nitroquinoline. This difference impacts reactivity in electrophilic substitutions .

- Solubility : The pyrrolidine group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nitrobenzene, which is sparingly water-soluble .

- Synthetic Utility : Bromine at position 6 provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro groups facilitate reductions to amines or hydroxylamines .

Reactivity and Catalytic Hydrogenation

Nitrobenzene undergoes catalytic hydrogenation to aniline under H₂/palladium, a reaction critical in dye manufacturing . For this compound:

- Hydrogenation : The nitro group is expected to reduce to an amine, but bromine may hinder catalysis due to steric effects or catalyst poisoning. Pyrrolidine’s basicity could stabilize intermediates, altering reaction pathways compared to simpler nitroarenes .

- Competitive Reactions : Bromine may undergo elimination (e.g., dehydrohalogenation) under basic conditions, necessitating controlled reaction environments.

Toxicological and Environmental Profiles

- Nitrobenzene : Classified as a hazardous air pollutant with chronic exposure linked to methemoglobinemia and liver toxicity .

- This compound: No direct toxicity data exist, but brominated nitroarenes are generally less biodegradable. The pyrrolidine group may mitigate toxicity by enhancing metabolic clearance compared to unsubstituted nitrobenzenes .

Biological Activity

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity, mechanisms, and relevant research findings associated with this compound, including case studies and synthesis methods.

- IUPAC Name : this compound

- CAS Number : 1707604-80-5

- Molecular Formula : C10H11BrN2O2

The biological activity of this compound is largely attributed to its structural components:

- Nitro Group : Known for participating in redox reactions, which can modulate various biological pathways.

- Bromine Atom : Enhances electrophilic substitution reactions, potentially increasing reactivity with biological targets.

- Pyrrolidine Ring : May facilitate interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that nitro-substituted compounds can exhibit antimicrobial properties. The presence of the bromine atom might enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Nitro compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays demonstrated that derivatives of nitrobenzene compounds can significantly reduce COX activity, suggesting a similar potential for this compound.

Study on Structure–Activity Relationships (SAR)

A recent study explored the SAR of various nitro-substituted benzene derivatives, including those with pyrrolidine moieties. The findings indicated that modifications at the 2-position of the benzene ring significantly influenced anti-inflammatory activities. For instance, compounds with electron-withdrawing groups showed enhanced COX inhibition compared to their counterparts .

Synthesis and Biological Testing

In a synthetic study, this compound was synthesized via a multi-step process involving bromination and subsequent nucleophilic substitution reactions. The synthesized compound was subjected to various biological assays to evaluate its efficacy against inflammation and microbial infections. Results indicated promising activity comparable to standard anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.